molecular formula C13H10N2O B12987350 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile

6-(4-(Hydroxymethyl)phenyl)nicotinonitrile

Cat. No.: B12987350
M. Wt: 210.23 g/mol
InChI Key: YATBMCWFUYCGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) and Nicotinonitrile Architectures in Contemporary Chemistry

The pyridine ring, an aromatic heterocycle, is a fundamental building block in numerous natural products, including nicotinic acid (vitamin B3) and nicotinamide (B372718), which are vital to metabolic processes. ekb.eg Its presence in a vast number of synthetic and naturally occurring compounds underscores its importance in the field of drug discovery and materials science. ekb.eg The pyridine scaffold is a key component in many FDA-approved drugs, highlighting its clinical relevance.

The nicotinonitrile (3-cyanopyridine) nucleus, a derivative of pyridine, has garnered significant attention in recent years. ekb.eg This is largely due to the diverse pharmacological activities exhibited by its derivatives. ekb.eg The introduction of the cyano group to the pyridine ring creates a versatile scaffold that has been successfully incorporated into marketed drugs such as the anticancer agents bosutinib (B1684425) and neratinib, as well as the cardiovascular drugs milrinone (B1677136) and olprinone. ekb.eg The continued exploration of nicotinonitrile-based compounds in academic and industrial research speaks to their established and potential therapeutic value.

Overview of Aryl Nicotinonitrile Derivatives in Research Contexts

The introduction of aryl groups to the nicotinonitrile scaffold gives rise to a vast chemical space with a wide spectrum of biological activities. Researchers have extensively synthesized and evaluated various aryl nicotinonitrile derivatives, revealing their potential in several therapeutic areas. These compounds have been investigated for their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. ekb.egresearchgate.netnih.gov

For instance, numerous studies have focused on the synthesis of 4,6-diaryl-nicotinonitriles. These efforts have led to the discovery of compounds with potent cytotoxic effects against various cancer cell lines. ekb.eg The biological activity of these derivatives is often attributed to their ability to inhibit key cellular targets. A notable example is the inhibition of PIM-1 kinase, a protein implicated in cell survival and proliferation, by certain 2-amino-4,6-diaryl-nicotinonitrile derivatives. ekb.eg

The following table summarizes the inhibitory activity of selected 4,6-diaryl-nicotinonitrile derivatives against PIM-1 kinase:

CompoundStructurePIM-1 Kinase IC₅₀ (µM)Cancer Cell LineIC₅₀ (µM)
Compound 22 2-amino-6-(4-(benzyloxy)phenyl)-4-(4-(dimethylamino)phenyl)nicotinonitrile0.47PC-3 (Prostate)2.04
HepG-2 (Liver)3.73
Compound 23 6-(4-benzamido)-3-cyanopyridine derivative0.76--
Compound 24 6-(4-phthalimido)-3-cyanopyridine derivative0.63--
Data sourced from a review on nicotinonitrile scaffolds. ekb.eg

Furthermore, research has demonstrated that aryl nicotinonitriles can act as acetylcholinesterase (AChE) inhibitors, suggesting their potential in the management of neurodegenerative diseases. A series of nicotinonitrile-coumarin hybrids bearing different aryl moieties at the 6-position were synthesized and evaluated for their AChE inhibitory activity. ekb.eg

The table below presents the AChE inhibitory activity of these hybrid molecules:

Compound6-Aryl SubstituentAChE IC₅₀ (nM)
Compound 51 -13
Compound 52 6-(4-chlorophenyl)25
Compound 53 6-(4-nitrophenyl)- (94.1% inhibition)
Data compared to Donepezil (IC₅₀ = 14 nM). ekb.eg

The synthesis of these complex molecules is also a significant area of research, with various methodologies being developed to efficiently construct the nicotinonitrile core and introduce diverse aryl substituents. nih.gov

Specific Research Focus on 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile and its Analogues

While broad research into aryl nicotinonitriles is extensive, specific academic studies focusing solely on this compound are not widely available in the public domain. However, the exploration of its close analogues provides valuable insights into the potential of this specific substitution pattern.

A noteworthy analogue is 2-amino-6-(4-(benzyloxy)phenyl)-4-(4-(dimethylamino)phenyl)nicotinonitrile , where the hydroxymethyl group is protected by a benzyl (B1604629) ether. This compound has been identified as a highly potent inhibitor of PIM-1 kinase, with an IC₅₀ value of 0.47 µM. ekb.eg It also demonstrated significant antiproliferative activity against human prostate (PC-3) and liver (HepG-2) cancer cell lines, with IC₅₀ values of 2.04 µM and 3.73 µM, respectively. ekb.eg The potent activity of this protected analogue suggests that the core structure, including the phenyl group at the 6-position with an oxygen-containing substituent at the para-position, is a promising scaffold for developing anticancer agents.

Further research into 2-amino-4,6-diphenylnicotinonitriles has highlighted their potential as cytotoxic agents and fluorescent probes. mdpi.com One compound from this class demonstrated exceptional cytotoxicity, even surpassing the potency of the established chemotherapy drug Doxorubicin in the studied breast cancer cell lines. mdpi.com

The synthesis of various 6-aryl-nicotinonitrile derivatives, such as 6-[5-(4-chlorophenyl)furan-2-yl]nicotinonitrile and 6-[5-(4-methoxyphenyl)furan-2-yl]nicotinonitrile, has also been reported, along with their evaluation for antimicrobial and antiproliferative activities. nih.gov This body of work underscores the chemical tractability of modifying the 6-position of the nicotinonitrile ring with diverse aryl groups and the potential for discovering novel biological activities.

Although direct research on this compound is limited, the collective findings from its analogues strongly suggest that this compound belongs to a class of molecules with significant potential for further investigation in medicinal chemistry. The presence of the hydroxymethyl group offers a handle for further chemical modification, potentially leading to the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

6-[4-(hydroxymethyl)phenyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8,16H,9H2

InChI Key

YATBMCWFUYCGSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=C(C=C2)C#N

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Nicotinonitrile Derivatives

Exploration of Reaction Pathways

Nicotinonitrile and its derivatives are versatile scaffolds that can participate in a wide array of chemical transformations. The electronic nature of the pyridine (B92270) ring, coupled with the electron-withdrawing cyano group, dictates its susceptibility to different types of reaction mechanisms.

Radical-mediated reactions offer powerful methods for the functionalization of heterocyclic compounds. These mechanisms typically involve three stages: initiation, propagation, and termination. In the context of nicotinonitrile derivatives, radical addition to the pyridine ring or to a substituent is a key process. For instance, trifluoromethylation reactions can proceed via a radical mechanism where a CF3 radical, generated from a suitable precursor, adds to an alkene or alkyne. nih.gov The propagation cycle often involves the formation of a radical intermediate, which can then undergo further transformations such as intramolecular cyclization, group migration (e.g., aryl ipso-migration), or oxidation to yield the final product. nih.gov The stability of the radical intermediates formed plays a crucial role in determining the reaction's feasibility and outcome.

Single-Electron Transfer (SET) represents a fundamental step in many organic reactions, initiating transformations by creating radical ions. In this process, an electron is transferred from a donor molecule to an acceptor molecule. scirp.org For nicotinonitrile derivatives, the electron-deficient pyridine ring can act as an electron acceptor. A nucleophile can transfer a single electron to the substrate, forming a radical anion and a radical cation. scirp.org This radical anion is a key intermediate that can undergo various subsequent reactions, such as fragmentation or coupling. For example, studies on silylium (B1239981) ions have shown that they can undergo a single-electron reduction with phosphanes to generate transient silyl (B83357) radicals and stable phosphoniumyl radical cations, a process facilitated by strong reductants. researchgate.net Such SET pathways provide an alternative to traditional two-electron nucleophilic substitution or addition mechanisms and can explain the formation of products that are otherwise difficult to rationalize. scirp.org

The electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring makes the nicotinonitrile system susceptible to anionic and nucleophilic attacks. Anionic addition polymerization, for example, is a type of chain-growth polymerization initiated by anions, often involving vinyl monomers with electron-withdrawing groups that can stabilize the resulting negative charge. nih.gov This principle applies to nicotinonitrile derivatives where a nucleophile can add to the system, initiating further reactions.

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems in a stereocontrolled manner. Nicotinonitrile derivatives can participate in various cycloaddition pathways.

[3+2] Cycloadditions: These reactions are effective for synthesizing five-membered rings. For instance, new nicotinonitrile-chromene hybrids have been synthesized using a [3+2] cycloaddition protocol involving nitrilimines. This approach has also been explored for creating nicotine (B1678760) analogs. fiveable.me

[2+2+2] Cycloadditions: Formal [2+2+2] cycloaddition strategies have been developed for pyridine synthesis, proceeding through pericyclic cascade mechanisms. libretexts.org In these pathways, the unactivated cyano group of a nicotinonitrile precursor can remarkably function as a 2π component (dienophile or enophile), which is typically a rare reaction for nitriles. libretexts.org

These cycloaddition reactions provide efficient routes to complex polycyclic structures containing the nicotinonitrile moiety.

Detailed Mechanistic Studies of 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile Precursors and Analogues

Understanding the reactivity of precursors and analogues is essential for the targeted synthesis of this compound and related compounds.

The direct precursor to this compound is 6-(4-formylphenyl)nicotinonitrile (B1320521) . The reactivity of this precursor is dominated by the two key functional groups: the aldehyde (formyl) group and the nitrile group.

The formyl group is a highly reactive site for nucleophilic addition and redox reactions.

Reduction: The formyl group can be readily reduced to the primary alcohol of the target compound, this compound. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid reduction of the nitrile group.

Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid using standard oxidizing agents.

Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds. mdpi.com This reactivity allows for the extension of the molecular framework at the phenyl substituent.

The nitrile group on the nicotinonitrile core also exhibits characteristic reactivity.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed, typically proceeding through an amide intermediate to form a carboxylic acid. chemistrysteps.com

Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group). libretexts.orglibretexts.org

Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by strong nucleophiles like Grignard reagents, which, after hydrolysis of the intermediate imine, yields a ketone. libretexts.org

The interplay of these reactive sites makes 6-(4-formylphenyl)nicotinonitrile a versatile intermediate for synthesizing a wide range of derivatives.

Functional GroupReaction TypeReagentsProduct Type
Formyl (-CHO)Reductione.g., Sodium Borohydride (NaBH₄)Hydroxymethyl (-CH₂OH)
Oxidatione.g., Potassium Permanganate (KMnO₄)Carboxylic Acid (-COOH)
CondensationActive Methylene CompoundsSubstituted Alkene
Nitrile (-CN)HydrolysisAcid or Base (e.g., H₃O⁺, OH⁻)Carboxylic Acid (-COOH)
Reductione.g., Lithium Aluminum Hydride (LiAlH₄)Aminomethyl (-CH₂NH₂)
Grignard Reactione.g., RMgBr, then H₃O⁺Ketone (-C(O)R)

The nicotinonitrile ring can be functionalized at various positions, with the 2-position being a common site for derivatization, often starting from a 2-oxo or 2-thioxo precursor.

A general strategy involves the synthesis of 2(1H)-pyridinone or 2(1H)-pyridinethione derivatives, which can then be converted into more reactive intermediates. libretexts.orgchemistrysteps.com For example, a 2(1H)-pyridinone can be treated with phosphorus oxychloride (POCl₃) to yield a 2-chloro-nicotinonitrile derivative. fiveable.me This 2-chloro substituent is a good leaving group and serves as a key handle for introducing a variety of nucleophiles.

Mechanistically, this involves a nucleophilic substitution reaction where amines, alkoxides, or other nucleophiles displace the chloride ion.

Reaction with hydrazine hydrate yields the 2-hydrazinyl derivative. chemistrysteps.com

Reaction with amines , such as benzylamine, results in the corresponding 2-amino substituted nicotinonitrile. chemistrysteps.com

Reaction with sodium methoxide produces the 2-methoxy derivative. chemistrysteps.com The synthesis of 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile has been achieved through the reaction of a chalcone (B49325) precursor with malononitrile (B47326) in the presence of sodium methoxide. nih.gov

These transformations highlight the utility of activating the 2-position of the nicotinonitrile ring to build molecular diversity.

Starting Material PositionIntermediateReagentProduct (Substituent at Position 2)Reference
2-Oxo2-ChloroPhosphorus Oxychloride (POCl₃)Chloro (-Cl) fiveable.me
2-ChloroN/AHydrazine Hydrate (N₂H₄·H₂O)Hydrazinyl (-NHNH₂) chemistrysteps.com
2-ChloroN/ABenzylamineBenzylamino (-NHCH₂Ph) chemistrysteps.com
(Precursor)N/ASodium Methoxide (NaOMe)Methoxy (B1213986) (-OCH₃) chemistrysteps.comnih.gov

Advanced Characterization Methodologies in Nicotinonitrile Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. It provides detailed information about the carbon-hydrogen framework.

For 6-(4-(hydroxymethyl)phenyl)nicotinonitrile, ¹H NMR spectroscopy would be used to identify all unique proton environments. The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings. The chemical shifts and coupling patterns of these protons would confirm their relative positions. For instance, the protons on the pyridine ring would appear as a set of multiplets, while the protons on the para-substituted phenyl ring would typically present as two distinct doublets. A key signal would be the singlet corresponding to the two protons of the hydroxymethyl (-CH₂OH) group, and another singlet for the hydroxyl (-OH) proton itself, which may be broad and its position solvent-dependent.

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. Expected signals would include those for the nitrile carbon (a quaternary carbon with a characteristic downfield shift), the carbons of the two aromatic rings, and the carbon of the hydroxymethyl group.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the molecular puzzle. A COSY spectrum would reveal proton-proton coupling relationships, confirming adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, definitively connecting the hydroxymethylphenyl group to the nicotinonitrile core.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, as specific experimental data is not publicly available. Chemical shifts (δ) are in ppm.)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridine Ring H7.8 - 9.0 (multiplets)110 - 160
Phenyl Ring H7.4 - 7.9 (two doublets)125 - 145
-CH₂-~4.7 (singlet)~64
-OHVariable (singlet, broad)-
Nitrile C-~118

Mass Spectrometry (MS, ESI-MS, HR-ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and can provide information about its elemental composition and structure.

For this compound (C₁₃H₁₀N₂O), Electrospray Ionization Mass Spectrometry (ESI-MS) would likely be used. This soft ionization technique is ideal for polar molecules and would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HR-ESI-MS) would provide a highly accurate mass measurement. This precision allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds that might have the same nominal mass. The experimentally determined mass would be compared to the calculated exact mass of C₁₃H₁₀N₂O to confirm the elemental composition.

Table 2: Mass Spectrometry Data for this compound

Analysis Type Expected Result Information Gained
Molecular FormulaC₁₃H₁₀N₂OElemental Composition
Molecular Weight210.23 g/mol Molecular Mass
ESI-MS[M+H]⁺ at m/z 211.08Confirmation of Molecular Weight
HR-ESI-MSPrecise m/z valueUnambiguous Molecular Formula Confirmation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A sharp, strong band around 2220-2230 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group from the hydroxymethyl substituent. Other significant peaks would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and C-O stretching for the alcohol (around 1000-1200 cm⁻¹).

Crystallographic Analysis for Three-Dimensional Structure Determination

While spectroscopic methods reveal the connectivity of a molecule, crystallographic analysis provides the definitive three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD) in Nicotinonitrile Studies

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of electron density maps, from which the precise positions of atoms can be determined.

For this compound, an SCXRD analysis would provide a wealth of information, including bond lengths, bond angles, and torsional angles. This would confirm the planarity of the aromatic rings and reveal the orientation of the phenyl group relative to the pyridine ring. Furthermore, SCXRD analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group, that govern the crystal packing arrangement. Such studies are crucial for understanding the solid-state properties of the material. While crystal structures for many related nicotinonitrile derivatives have been reported, specific crystallographic data for this compound are not currently available in open-access databases. researchgate.netresearchgate.netnih.gov

Surface-Sensitive Characterization for Material Interactions

The study of how this compound interacts with various surfaces is critical for its application in materials science, such as in the development of functional coatings or electronic devices. Surface-sensitive techniques would be employed to probe these interactions at the molecular level. Techniques like X-ray Photoelectron Spectroscopy (XPS) could identify the elemental composition and chemical states of the compound when adsorbed onto a substrate. Atomic Force Microscopy (AFM) could provide topographical images of the molecule on a surface, revealing how it self-assembles. Currently, specific research on the surface interactions of this compound has not been published.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. nih.gov Unlike electron microscopy, AFM does not require a vacuum environment and can be used to image samples in air or liquid, making it a versatile tool for characterizing organic molecules. youtube.com The technique relies on the mechanical interaction between a sharp tip, mounted on a flexible cantilever, and the sample surface. As the tip scans the surface, deflections of the cantilever due to van der Waals forces, electrostatic interactions, and other forces are monitored to create a three-dimensional map of the surface. nih.govyoutube.com

In the context of "this compound," AFM can be employed to study the morphology of thin films or single crystals of the compound. This analysis would reveal details about surface roughness, grain size, and the presence of any ordered structures or defects. researchgate.netspectraresearch.com For instance, if the compound is deposited as a thin film, AFM can provide insights into its nucleation and growth behavior on a substrate. spectraresearch.com

Furthermore, advanced AFM techniques, such as phase imaging, can offer contrast based on the material properties of the sample, including adhesion and viscoelasticity. youtube.com This could potentially be used to differentiate regions of the molecule with different functional groups, such as the aromatic rings and the hydroxymethyl group, based on their distinct interactions with the AFM tip. Studies have shown that AFM can be used to discriminate between different heteroatoms within aromatic molecules, suggesting that the nitrogen atoms in the nicotinonitrile ring could be identified under ideal imaging conditions. figshare.comosti.govfao.org

Table 1: Potential AFM Measurables for this compound

ParameterDescriptionExpected Information
Topography Three-dimensional surface mapVisualization of molecular arrangement, surface roughness, and crystal packing.
Phase Imaging Maps variations in material propertiesDifferentiation of domains with varying chemical functionalities (e.g., phenyl vs. hydroxymethyl regions).
Adhesion Force Measures the force required to pull the tip from the surfaceInformation on the chemical nature of the surface and intermolecular interactions.

This table is illustrative and based on the general capabilities of AFM for organic molecule analysis.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. xpsfitting.comkobv.de The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For "this compound," XPS analysis would provide a detailed understanding of its surface chemistry. A survey scan would first identify the constituent elements: carbon (C), nitrogen (N), and oxygen (O). High-resolution spectra of the C 1s, N 1s, and O 1s regions would then reveal the specific chemical environments of these atoms.

The N 1s spectrum is of particular interest as it can distinguish between the nitrogen atom in the nitrile group (-C≡N) and the nitrogen atom in the pyridine ring. xpsfitting.comresearchgate.net These two nitrogen atoms are in different chemical environments and would therefore exhibit different binding energies. The nitrile nitrogen is expected at a binding energy of around 399.0 eV, while the pyridinic nitrogen would appear at a slightly different energy, typically in the range of 398.5-399.5 eV. xpsfitting.comaip.org

Similarly, the O 1s spectrum would show a peak corresponding to the oxygen atom in the hydroxymethyl group (-CH₂OH). jh.edunih.gov The C 1s spectrum would be more complex, with different peaks corresponding to carbon atoms in the aromatic rings, the nitrile group, and the hydroxymethyl group. nih.gov

Table 2: Predicted XPS Binding Energies for this compound

ElementFunctional GroupPredicted Binding Energy (eV)
N 1s Pyridinic Nitrogen~398.5 - 399.5
N 1s Nitrile Nitrogen (-C≡N)~399.0
O 1s Hydroxyl Oxygen (-OH)~532.0 - 533.0
C 1s C-C/C-H (Aromatic)~284.8
C 1s C-N (Pyridine Ring)~285.5
C 1s C-O (Hydroxymethyl)~286.5
C 1s C-CN (Nitrile)~286.0 - 287.0

Note: These are approximate binding energy values based on literature for similar functional groups and can vary depending on the specific chemical environment and instrument calibration. xpsfitting.comnih.gov

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy is a powerful technique for obtaining the infrared spectrum of solid or liquid samples with minimal sample preparation. wikipedia.orgwdfiles.com In ATR-IR, an infrared beam is passed through a crystal of high refractive index, creating an evanescent wave that extends a short distance into the sample in contact with the crystal. wikipedia.org The absorption of this evanescent wave by the sample provides the infrared spectrum.

The ATR-IR spectrum of "this compound" would provide a molecular fingerprint, revealing the presence of its key functional groups. The characteristic vibrational frequencies of these groups can be predicted based on established IR spectroscopy correlation tables and data from similar compounds.

Key expected absorption bands would include: a broad O-H stretching vibration from the hydroxymethyl group in the region of 3200-3600 cm⁻¹, C-H stretching vibrations from the aromatic rings and the methylene (B1212753) group around 2850-3100 cm⁻¹, and a sharp C≡N stretching vibration from the nitrile group around 2220-2240 cm⁻¹. ucdavis.eduufl.edu The spectrum would also show C=C and C=N stretching vibrations from the aromatic and pyridine rings in the 1400-1600 cm⁻¹ region, and C-O stretching from the hydroxymethyl group around 1050-1150 cm⁻¹. researchgate.netmdpi.com

Table 3: Predicted ATR-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600O-H StretchHydroxymethyl (-CH₂OH)
2850 - 3100C-H StretchAromatic and Aliphatic
2220 - 2240C≡N StretchNitrile
1400 - 1600C=C and C=N StretchAromatic and Pyridine Rings
1050 - 1150C-O StretchHydroxymethyl (-CH₂OH)

This table presents expected vibrational frequencies. The exact positions and intensities of the peaks can be influenced by intermolecular interactions and the physical state of the sample. ucdavis.eduresearchgate.netmdpi.com

Research Applications and Emerging Directions for Nicotinonitrile Derivatives

Nicotinonitriles as Synthetic Building Blocks

The inherent chemical functionalities of 6-(4-(Hydroxymethyl)phenyl)nicotinonitrile, namely the cyano group, the pyridine (B92270) ring, and the hydroxymethyl-substituted phenyl ring, render it a valuable synthetic building block. These features allow for a wide range of chemical transformations, making it a versatile scaffold for the construction of more complex molecular architectures.

Modular Synthesis of Complex Organic Architectures

The modular nature of this compound allows for its integration into larger, more complex organic structures through a variety of synthetic strategies. One of the most prominent methods for the synthesis of 6-aryl-nicotinonitriles is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an efficient means to form the carbon-carbon bond between a pyridine ring and a phenyl ring. nih.govlookchem.comresearchgate.net

In a typical approach, a halogenated nicotinonitrile, such as 6-chloronicotinonitrile, can be coupled with an appropriately substituted phenylboronic acid, in this case, (4-(hydroxymethyl)phenyl)boronic acid. The versatility of the Suzuki coupling allows for a broad range of functional groups to be tolerated, making it a powerful tool for modular synthesis. lookchem.com The general conditions for such reactions often involve a palladium catalyst, a base, and a suitable solvent system.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for the Synthesis of 6-Aryl-Nicotinonitrile Derivatives

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
12,6-DichloronicotinamideArylboronic acidPXPd2K₂CO₃Methanol (B129727)High regioselectivity
29-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃ (aq)DME95
34-BromochlorobenzenePhenylboronic acidPalladium std. soln.KOH (aq)95% Ethanol (B145695)64

This table presents data for related Suzuki-Miyaura coupling reactions to illustrate typical conditions and yields. Specific data for the synthesis of this compound was not available in the search results.

The ability to introduce the 4-(hydroxymethyl)phenyl group in a controlled manner opens up avenues for creating libraries of compounds with diverse functionalities. This modular approach is a cornerstone of modern drug discovery and materials science, enabling the systematic exploration of structure-activity relationships.

Derivatization Strategies for Expanding Chemical Space

The this compound scaffold offers multiple sites for derivatization, allowing for the expansion of chemical space and the fine-tuning of molecular properties. The key functional groups available for modification are the hydroxymethyl group, the nitrile group, and the pyridine ring.

The hydroxymethyl group (-CH₂OH) can undergo a variety of transformations common to primary alcohols. These include oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution. These modifications can be used to attach other functional moieties or to modulate the polarity and solubility of the molecule.

The nitrile group (-CN) is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. For instance, the reaction of nicotinonitrile derivatives with other reagents can lead to the formation of various heterocyclic systems. nih.gov

The pyridine ring itself can be functionalized through various reactions. While electrophilic substitution on the pyridine ring can be challenging due to its electron-deficient nature, N-oxidation to form a pyridine-N-oxide can activate the ring for further transformations. oup.com Additionally, the nitrogen atom can act as a nucleophile or a ligand for metal coordination.

These derivatization strategies provide a powerful toolkit for chemists to create a wide array of novel compounds starting from the this compound core, each with potentially unique biological activities or material properties.

Advanced Materials Science Applications

The electronic and photophysical properties of nicotinonitrile derivatives have led to their exploration in various areas of materials science. The push-pull nature of some of these molecules, where an electron-donating group is conjugated with an electron-accepting group (like the cyano group), is particularly relevant for applications in optics and electronics.

Development of Nonlinear Optical (NLO) Materials

Organic molecules with large second-order hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO), such as frequency doubling of laser light. rsc.orgacs.org The design of such molecules often involves creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. nih.gov

Exploration in Electrical Materials Research

The field of organic electronics is continually searching for new materials with tailored electrical properties. The conductivity of organic materials is highly dependent on their molecular structure, particularly the extent of π-conjugation and the ability to form ordered structures in the solid state that facilitate charge transport.

Nitrogen-containing heterocycles, such as pyridine, are components of many electrically conducting organic materials. oup.comchinesechemsoc.org Extending the π-conjugation in N-heterocyclic systems has been shown to increase electrical conductivity. chinesechemsoc.org While the electrical properties of this compound have not been extensively studied, its π-conjugated system suggests potential for exploration in this area. The ability to modify the molecule through derivatization could allow for the tuning of its electronic properties, such as the HOMO/LUMO energy levels, which are crucial for applications in organic semiconductors, field-effect transistors, and photovoltaics. For instance, the conductivity of pyridine-containing systems can be influenced by factors such as mixing with other compounds. rsc.org

Design of Fluorescent and Optical Materials

Nicotinonitrile derivatives have been shown to possess interesting fluorescent properties. researchgate.netmdpi.com The fluorescence characteristics, such as the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the surrounding environment. mdpi.com

The this compound molecule contains a fluorophore/chromophore system in its phenyl-nicotinonitrile core. The emission properties can be tuned by introducing different substituents. For example, studies on 2-amino-4,6-diphenylnicotinonitriles have shown that their fluorescence is solvent-dependent, with red shifts observed in more polar solvents. mdpi.com While specific photophysical data for this compound is not available, related nicotinonitrile derivatives have been investigated for their fluorescence.

Table 2: Photophysical Data of Representative Fluorescent Nicotinonitrile Derivatives

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φf)
2-Amino-4,6-diphenylnicotinonitrile (1)Toluene (B28343)-397-405-
2-Amino-4,6-diphenylnicotinonitrile (1)DCM-396-416-
2-Amino-4,6-diphenylnicotinonitrile (1)THF-407-418-
2-Amino-4,6-diphenylnicotinonitrile (1)DMSO-420-433-
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile (3)Toluene---
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile (3)DCM---
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile (3)THF---
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile (3)DMSO---

This table presents data for related fluorescent nicotinonitrile derivatives to illustrate the range of photophysical properties observed in this class of compounds. The specific values for absorption maxima and quantum yields were not fully detailed in the provided search results. mdpi.com

The hydroxymethyl group on the phenyl ring of this compound provides a convenient point for attaching other chromophores or functional groups to create novel fluorescent probes and sensors. The sensitivity of the fluorescence of similar compounds to their environment suggests potential applications in chemical sensing and bio-imaging.

Role of Nicotinonitrile Scaffolds in Chemical Biology Research

Nicotinonitrile derivatives, characterized by a pyridine ring substituted with a cyano group, are versatile scaffolds in chemical biology. Their unique electronic properties and synthetic tractability allow for the development of targeted molecular probes and potential therapeutic agents. The compound this compound serves as a key example of this scaffold, featuring a hydroxymethyl group that can engage in hydrogen bonding and a nitrile group that can act as a hydrogen bond acceptor or be involved in other chemical interactions.

Investigation of Enzyme-Ligand Interactions

The nicotinonitrile framework is instrumental in designing molecules that can probe the active sites of enzymes. The formyl precursor of this compound, 6-(4-Formylphenyl)nicotinonitrile (B1320521), is noted for its use in studying enzyme interactions. The nitrile group within this scaffold can participate in interactions with enzymes, potentially leading to inhibition or altered substrate specificity. The hydroxymethyl group in this compound can form crucial hydrogen bonds with amino acid residues in an enzyme's active site, contributing to the stability of the enzyme-ligand complex. This is a key consideration in the rational design of enzyme inhibitors.

For instance, in studies of enzymes like dihydrofolate reductase-thymidylate synthase (DHFR-TS), a target in anti-malarial drug development, derivatives with specific substitutions have been shown to form stable complexes through hydrogen bonding with residues such as Alanine, Aspartate, and Asparagine. doi.org While not directly studying this compound, these findings highlight the importance of specific functional groups in mediating enzyme-ligand interactions, a principle directly applicable to the hydroxymethyl moiety of the target compound.

Studies on Protein Modifications

The reactivity of functional groups on the nicotinonitrile scaffold allows for their use in studying protein modifications. The related compound, 6-(4-Formylphenyl)nicotinonitrile, possesses a formyl group that can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. While the hydroxymethyl group of this compound is less reactive than a formyl group, it can still be a site for enzymatic or chemical modification, allowing for its use as a handle for attaching reporter tags or other moieties.

Furthermore, toxic insults have been shown to induce pathological modifications of proteins like alpha-synuclein, including nitration and phosphorylation. nih.gov While not directly involving nicotinonitrile derivatives, this research underscores the importance of understanding how small molecules can influence protein modifications, a field where nicotinonitrile scaffolds could serve as valuable research tools.

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Nicotinonitrile derivatives are frequently the subject of such studies due to their synthetic accessibility and the wide range of biological activities they exhibit, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

The design of novel ligands often involves computational methods like quantitative structure-activity relationship (QSAR) to predict the activity of new derivatives. frontiersin.org For example, SAR studies on inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT) have identified key structural features necessary for potent inhibition. researchgate.net These studies often reveal that specific substituents and their positions on the heterocyclic ring are crucial for activity. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups can significantly affect the antiproliferative activity of pyridine derivatives. mdpi.com

In the context of this compound, SAR studies would involve synthesizing and testing analogs with modifications to the hydroxymethyl group, the phenyl ring, or the nicotinonitrile core to probe the structural requirements for a desired biological effect.

Table 1: Key Functional Groups and Their Potential Roles in SAR Studies

Functional GroupPotential InteractionImpact on Activity
Hydroxymethyl (-CH₂OH) Hydrogen bond donor/acceptorInfluences binding affinity and selectivity
Nitrile (-C≡N) Hydrogen bond acceptor, dipole interactionsCan be crucial for target engagement
Phenyl Ring π-π stacking, hydrophobic interactionsAffects binding and pharmacokinetic properties
Pyridine Ring Aromatic interactions, hydrogen bondingCore scaffold for orienting substituents

Functional Materials for Specific Research Challenges

The unique physicochemical properties of nicotinonitrile derivatives also make them attractive candidates for the development of functional materials. Their ability to self-assemble and interact with surfaces can be exploited for applications ranging from corrosion inhibition to the creation of novel optical materials.

Design and Evaluation of Corrosion Inhibitors

Nicotinonitrile derivatives are being explored as effective corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The efficiency of a corrosion inhibitor is often related to its molecular structure, including the presence of heteroatoms (like nitrogen in the pyridine ring), aromatic rings, and functional groups that can interact with the metal surface. researchgate.net

The adsorption of these inhibitors on a metal surface can occur through the sharing of electrons between the inhibitor molecule and the metal, or through electrostatic interactions. The presence of the nitrogen atom in the pyridine ring and the nitrile group in this compound provides electron-rich centers that can facilitate this interaction. researchgate.net

Studies on other organic compounds have shown that the presence of hydroxyl groups can enhance corrosion inhibition efficiency. For example, 5-hydroxymethyl-8-hydroxyquinoline has been evaluated as a corrosion inhibitor for carbon steel. rsc.org This suggests that the hydroxymethyl group in this compound could contribute positively to its potential as a corrosion inhibitor.

Table 2: Factors Influencing Corrosion Inhibition by Nicotinonitrile Derivatives

Structural FeatureMechanism of Action
Pyridine Ring Adsorption via nitrogen lone pair electrons
Nitrile Group Electron-donating character enhances adsorption
Aromatic System π-electron interaction with metal d-orbitals
Hydroxymethyl Group Potential for enhanced surface binding

Exploration of Nicotinonitriles in Other Specialized Materials

Beyond corrosion inhibition, nicotinonitrile derivatives are being investigated for their potential in other advanced materials. Their inherent fluorescence properties make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.net The ability to tune the electronic properties of the nicotinonitrile scaffold through chemical modification allows for the design of materials with specific optical and electronic characteristics.

The synthesis of various substituted nicotinonitriles highlights the broad potential of this class of compounds in materials science. bldpharm.com The specific compound this compound, with its combination of aromatic and polar functional groups, could be a valuable building block for the synthesis of more complex functional materials with tailored properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.